molecular formula C16H16ClN3O3S2 B2664877 N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396886-66-0

N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2664877
CAS No.: 1396886-66-0
M. Wt: 397.89
InChI Key: SJGRNSGKWHASDQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorothiophene, a tetrahydrothiazolopyridine, and a tetrahydrofuran. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and potential biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the chlorothiophene group could make the compound relatively electron-rich, which might affect its reactivity .

Scientific Research Applications

Novel Tandem Transformations in Thiophene Derivatives

Pokhodylo et al. (2010) explored novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. This study highlights the potential of thiophene derivatives in synthesizing new ring systems like thieno[3,2-e]pyrazolo[1,5-a]pyrimidine, suggesting applications in developing novel heterocyclic compounds with potential biological activities Pokhodylo et al., 2010.

Intramolecular Diels–Alder Reaction of Pyrone Carboxamides

Noguchi et al. (1986) reported on the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides, leading to the formation of fused 1,3-cyclohexadiene systems. This work indicates the synthetic versatility of such reactions in producing polycyclic compounds, potentially useful in pharmaceutical development Noguchi et al., 1986.

Synthesis of Isothiazolopyridine Derivatives

Youssef et al. (2012) described the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using microwave techniques. These compounds have valuable biological activities, suggesting their potential in drug discovery and development Youssef et al., 2012.

Enaminones in Heterocyclic Compound Synthesis

Riyadh (2011) explored the use of enaminones for synthesizing substituted pyrazoles, highlighting their antitumor and antimicrobial activities. This suggests the utility of such compounds in developing new therapeutics Riyadh, 2011.

Antimicrobial Activity of Thienopyrimidine Derivatives

Bhuiyan et al. (2006) synthesized thieno[3,2-e]imidazo[1,2-c]pyrimidine derivatives, demonstrating pronounced antimicrobial activity. Such studies underscore the importance of heterocyclic compounds in developing new antimicrobial agents Bhuiyan et al., 2006.

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it is biologically active, its activity would likely depend on its ability to interact with specific biological targets, which in turn would depend on its precise molecular structure .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in various applications .

Properties

IUPAC Name

N-[5-(5-chlorothiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S2/c17-13-4-3-11(24-13)15(22)20-6-5-9-12(8-20)25-16(18-9)19-14(21)10-2-1-7-23-10/h3-4,10H,1-2,5-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGRNSGKWHASDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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